4-(2,5-Dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid
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Overview
Description
4-(2,5-Dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid is an organic compound that belongs to the class of anilino acids These compounds are characterized by the presence of an aniline group (a benzene ring attached to an amino group) and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the aniline derivative: Starting with 2,5-dimethylaniline, a Friedel-Crafts acylation reaction can be performed to introduce the oxobutanoic acid moiety.
Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Final coupling: The intermediate compounds are then coupled under appropriate conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a lead compound for the development of new pharmaceuticals.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylanilino)-2-[(3-hydroxyphenyl)methyl]-4-oxobutanoic acid: Similar structure with a hydroxyl group instead of a methoxy group.
4-(2,5-Dimethylanilino)-2-[(3-chlorophenyl)methyl]-4-oxobutanoic acid: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
4-(2,5-Dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(2,5-dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-7-8-14(2)18(9-13)21-19(22)12-16(20(23)24)10-15-5-4-6-17(11-15)25-3/h4-9,11,16H,10,12H2,1-3H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIPSUIDZXILHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(CC2=CC(=CC=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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